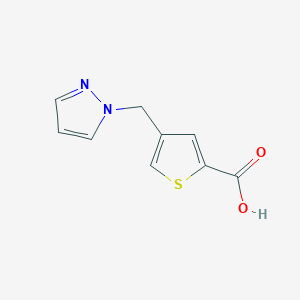

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

“4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is a research chemical . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a pyrazol group and a carboxylic acid group .Chemical Reactions Analysis

Thiophene derivatives, including “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction . They can also react with trisulfur radical anions, which can be generated in situ from elemental sulfur and a base .Physical And Chemical Properties Analysis

The molecular formula of “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is C9H8N2O2S, and its molecular weight is 208.24 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is explored for its potential as a building block in drug design. Its structure is conducive to binding with various biological targets, which can be leveraged to develop new therapeutic agents. The pyrazole moiety, in particular, is known for its pharmacological properties, and incorporating it into thiophene derivatives could lead to the discovery of compounds with significant biological activity .

Agriculture

This compound may serve as a precursor for the synthesis of agrochemicals. The thiophene ring system is present in many natural products with bioactive properties. By modifying the pyrazolylmethyl group, researchers can create derivatives that might act as herbicides or pesticides, contributing to crop protection strategies .

Material Science

In material science, the compound’s ability to act as a ligand can be utilized to form metal-organic frameworks (MOFs). These MOFs could have applications in gas storage, catalysis, or as sensors due to their porosity and stability. The pyrazole and thiophene components could contribute to the MOF’s functionality, potentially leading to innovative materials with unique properties .

Environmental Science

The environmental applications of this compound could include its use as a sensor for pollutants. The thiophene structure is often used in the design of chemosensors due to its electronic properties. When functionalized with the pyrazolylmethyl group, it could lead to the development of sensitive and selective sensors for environmental monitoring .

Analytical Chemistry

In analytical chemistry, 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid could be used as a reagent or a standard in chromatographic methods. Its distinct chemical structure allows it to be a reference compound in methods such as HPLC or GC-MS, aiding in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

The compound’s role in biochemistry could be significant in studying enzyme interactions. The pyrazole group is often found in inhibitors of various enzymes, and thus, this compound could be used to investigate enzyme mechanisms or as a tool in enzyme assays to understand biological pathways .

Pharmacology

Lastly, in pharmacology, the compound could be investigated for its drug metabolism and pharmacokinetic properties. Understanding how it interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles, is crucial for the development of new drugs .

Safety and Hazards

While specific safety and hazard information for “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is not available, it is generally recommended to handle research chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with the skin, eyes, and clothing .

Zukünftige Richtungen

As a research chemical, “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” may have potential applications in various fields. Thiophene derivatives are of interest in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties . Therefore, future research may focus on exploring these potential applications further.

Wirkmechanismus

Target of Action

The primary targets of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid are the parasites causing leishmaniasis and malaria . These include the Leishmania aethiopica clinical isolate and Plasmodium berghei . These parasites are responsible for the transmission of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with these parasites, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the parasites .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .

Pharmacokinetics

Its molecular weight (20824) and other physical properties such as boiling point and density suggest that it may have good bioavailability.

Result of Action

The result of the action of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is the inhibition of the parasites causing leishmaniasis and malaria . This leads to a decrease in the number of parasites in the host, thereby alleviating the symptoms of these diseases .

Action Environment

The action, efficacy, and stability of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .

Eigenschaften

IUPAC Name |

4-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)8-4-7(6-14-8)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKYOQJSJSCWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |

CAS RN |

1006334-13-9 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)

![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)

![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)

![N-[(4-Fluorophenyl)-(oxan-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2558849.png)

![N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558850.png)

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)